molecular formula C10H13N3O B14639282 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile CAS No. 54777-03-6

3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile

Cat. No.: B14639282
CAS No.: 54777-03-6
M. Wt: 191.23 g/mol
InChI Key: HSLXKSVSJYHXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile is an organic compound with the molecular formula C10H13N3O It is a derivative of hydrazine and contains a methoxyphenyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile typically involves the reaction of 4-methoxyphenylhydrazine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or centrifugation. Further purification steps may include distillation or solvent extraction to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile exerts its effects depends on its interaction with molecular targets. The methoxyphenyl group may interact with specific enzymes or receptors, leading to changes in cellular pathways. The nitrile group can also participate in reactions that modify the compound’s activity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-methylpiperazine hydrochloride
  • 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride
  • 3-Methyl-1-phenylpiperazine hydrochloride

Uniqueness

3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

54777-03-6

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-(N-amino-4-methoxyanilino)propanenitrile

InChI

InChI=1S/C10H13N3O/c1-14-10-5-3-9(4-6-10)13(12)8-2-7-11/h3-6H,2,8,12H2,1H3

InChI Key

HSLXKSVSJYHXEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CCC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.